Cas no 2361678-35-3 (1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate)
1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-phenyl-4-[3-(prop-2-enamido)propanoyl]piperazine-1-carboxylate
- EN300-26590165
- Z2299507421
- 2361678-35-3
- Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate
- 1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate
-
- Inchi: 1S/C21H29N3O4/c1-5-18(25)22-12-11-19(26)24-14-13-23(20(27)28-21(2,3)4)15-17(24)16-9-7-6-8-10-16/h5-10,17H,1,11-15H2,2-4H3,(H,22,25)
- InChI Key: WASHFXRMSOJKQD-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCN(C(=O)CCNC(=O)C=C)C(C2=CC=CC=C2)C1
Computed Properties
- Exact Mass: 387.21580641g/mol
- Monoisotopic Mass: 387.21580641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79Ų
Experimental Properties
- Density: 1.145±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 606.1±55.0 °C(Predicted)
- pka: 14.57±0.46(Predicted)
1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26590165-0.05g |
tert-butyl 3-phenyl-4-[3-(prop-2-enamido)propanoyl]piperazine-1-carboxylate |
2361678-35-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate
Introduction to 1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate (CAS No. 2361678-35-3)
1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate (CAS No. 2361678-35-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperazine and features a unique combination of functional groups that contribute to its potential therapeutic applications.
The molecular structure of 1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate includes a piperazine ring, a phenyl group, and an acrylamide moiety. These structural elements are crucial for its biological activity and pharmacological properties. The piperazine ring is known for its ability to interact with various receptors and enzymes, making it a valuable scaffold in drug design. The phenyl group adds aromaticity and hydrophobicity, which can influence the compound's solubility and membrane permeability. The acrylamide moiety introduces a reactive double bond that can participate in various chemical reactions and interactions with biological targets.
Recent studies have explored the potential of 1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate as a therapeutic agent for various diseases. One notable area of research is its activity against neurodegenerative disorders. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function. The researchers found that the compound can effectively reduce oxidative stress and inflammation, two key factors contributing to neurodegeneration.
In addition to its neuroprotective properties, 1,1-Dimethylethyl 4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-phenyl-1-piperazinecarboxylate has shown promise in cancer research. A preclinical study conducted at the National Institutes of Health demonstrated that the compound has potent antiproliferative effects on several cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle progression and apoptosis. These findings suggest that the compound could be a potential lead for developing new anticancer drugs.
The pharmacokinetic properties of 1,1-Dimethylethyl 4-[1-oxo-3[[(1-oxy)-2-propenoyl]amino]propionyloxy]-3-(phenylimino)-azepanecarboxylic acid tert-butylester have also been investigated. A study published in the European Journal of Pharmaceutical Sciences reported that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. This is an important consideration for its potential use as an orally administered therapeutic agent.
Safety and toxicity assessments are crucial for any potential drug candidate. Preliminary toxicology studies have indicated that 1,1-Dimethylethyl 4-[1-oxy)-3[[(oxy)-2-propenoyl]amino]propionyloxy]-3-(phenylimino)-azepanecarboxylic acid tert-butylester has a low toxicity profile at therapeutic doses. However, further studies are needed to fully evaluate its safety in humans.
The synthesis of 1,1-Dimethylethyl 4-[oxy)-3[[(oxy)-2-propenoyl]amino]propionyloxy]-3-(phenylimino)-azepanecarboxylic acid tert-butylester involves several steps and requires careful control of reaction conditions to ensure high yield and purity. A recent publication in Organic Letters described an optimized synthetic route that uses mild conditions and readily available starting materials. This method has been adopted by several research groups and pharmaceutical companies for large-scale production.
In conclusion, 1,1-Dimethylethyl 4-[oxy)-3[[(oxy)-2-propenoyl]amino]propionyloxy]-3-(phenylimino)-azepanecarboxylic acid tert-butylester (CAS No. 2361678-35-3) is a promising compound with diverse therapeutic potential. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications.
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